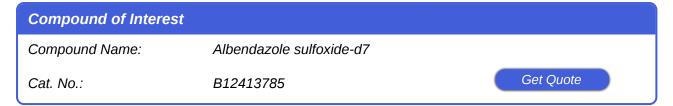


# Technical Guide: Albendazole Sulfoxide-d7 Certificate of Analysis

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical data and methodologies presented in a Certificate of Analysis (CofA) for the isotopically labeled internal standard, **Albendazole Sulfoxide-d7**. This reference material is critical for pharmacokinetic and metabolic studies requiring precise quantification of Albendazole Sulfoxide.

### **Quantitative Data Summary**

The data presented below is a compilation of typical specifications for **Albendazole Sulfoxide-d7**, as would be found on a supplier's Certificate of Analysis. These values represent the quality control parameters that the material must meet to be certified as a reference standard.



Parameter	Specification	Source
Identity		
Analyte Name	Albendazole Sulfoxide-d7	[1][2][3]
Synonyms	Albendazole Oxide-d7, Ricobendazole-d7	[1][2]
Molecular Formula	C12H8D7N3O3S	[1][4]
Molecular Weight	288.37 g/mol	[1][4]
Unlabeled CAS Number	54029-12-8	[1][2][3]
Purity		
Assay (by HPLC)	>95%	[1][3]
Physicochemical Properties		
Product Format	Neat (Solid Powder)	[1][5]
Storage Temperature	+4°C (Short-term), -20°C (Long-term)	[1][5]
Product Information		
Product Type	Metabolite; Stable Isotope Labeled	[1][2][3]
API Family	Albendazole	[1][2][3]

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections describe typical protocols for identity and purity assessment of **Albendazole Sulfoxide-d7**.

# Purity Determination by High-Performance Liquid Chromatography (HPLC)



This method is used to determine the purity of the **Albendazole Sulfoxide-d7** reference standard by separating it from any potential impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Hypurity C18, 5 μm, 4.6 x 250 mm (or equivalent).[6]
- Mobile Phase: A mixture of acetonitrile and 2.0 mM ammonium acetate buffer (pH 5.0) in an 80:20 (v/v) ratio.[6]
- Flow Rate: 1.0 mL/min.[7]
- Detection: UV detection at 290 nm.[8]
- Injection Volume: 10 μL.
- Procedure:
  - A standard solution of Albendazole Sulfoxide-d7 is prepared in a suitable solvent (e.g., methanol or acetonitrile).
  - The solution is injected into the HPLC system.
  - The chromatogram is recorded, and the area of the main peak corresponding to
     Albendazole Sulfoxide-d7 is measured.
  - Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

#### **Identity Confirmation by Mass Spectrometry (MS)**

Mass spectrometry is employed to confirm the chemical structure and molecular weight of the compound, ensuring the correct identity and incorporation of deuterium atoms.

- Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9]
- Ionization Mode: Positive Electrospray Ionization (ESI+).

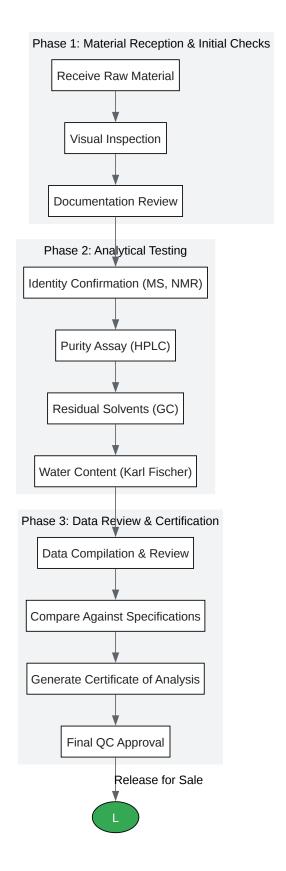


- Scan Mode: Multiple Reaction Monitoring (MRM) is often used for deuterated standards to ensure stability and identity.[6]
- Procedure:
  - The sample is introduced into the mass spectrometer, typically following separation by LC.
  - The instrument is set to detect the specific mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]<sup>+</sup> of **Albendazole Sulfoxide-d7**.
  - The observed mass spectrum is compared to the theoretical mass calculated from the molecular formula (C<sub>12</sub>H<sub>8</sub>D<sub>7</sub>N<sub>3</sub>O<sub>3</sub>S).
  - Fragmentation patterns can also be analyzed to further confirm the structure.

## **Mandatory Visualizations**

Diagrams are provided to illustrate key workflows and relationships relevant to the analysis and use of **Albendazole Sulfoxide-d7**.



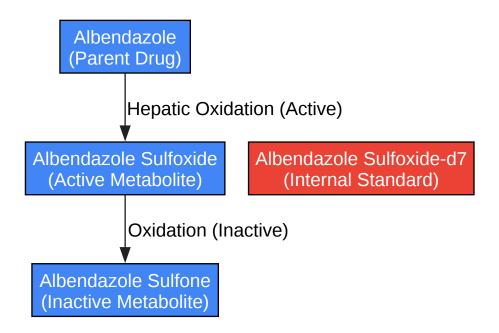


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Caption: Analytical workflow for the certification of a chemical reference standard.



Albendazole is metabolized in the liver to its active form, Albendazole Sulfoxide, which is then further oxidized to the inactive Albendazole Sulfone.[7][9] The use of a deuterated internal standard (**Albendazole Sulfoxide-d7**) allows for precise differentiation between the analyte and the standard during mass spectrometric analysis.[10]



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Caption: Metabolic pathway of Albendazole and the role of the d7-labeled standard.

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